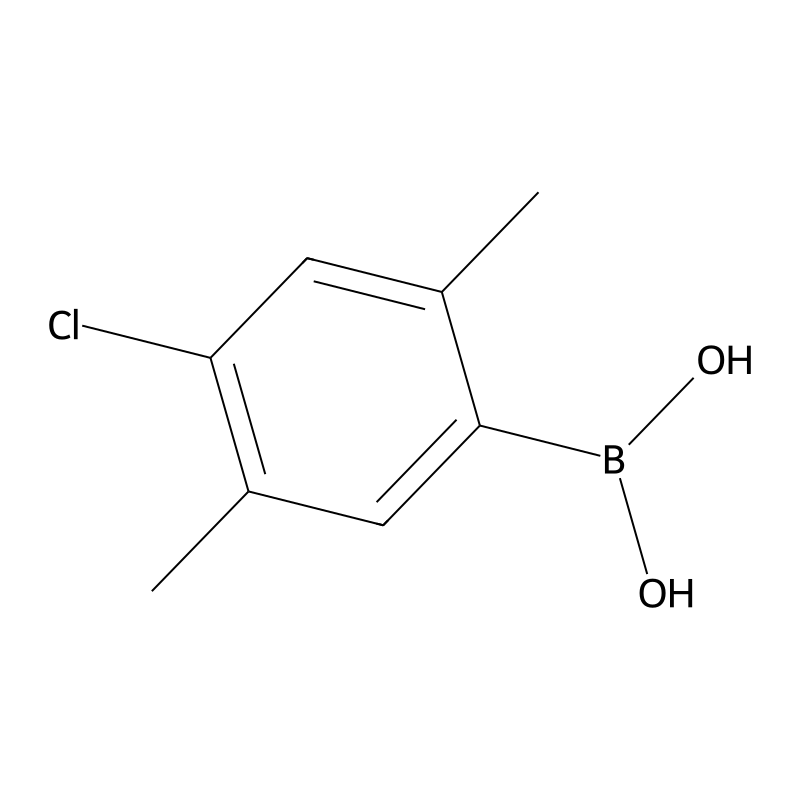

(4-Chloro-2,5-dimethylphenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Chloro-2,5-dimethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a chlorinated aromatic ring. Its molecular formula is C₈H₁₀BClO₂, and it has a molar mass of 184.43 g/mol. The compound appears as a white solid crystal with a relatively high melting point, making it stable under various conditions. It is sensitive to moisture and should be stored at temperatures between 2-8°C to maintain its integrity .

Organic Synthesis

(4-Chloro-2,5-dimethylphenyl)boronic acid participates in Suzuki-Miyaura coupling reactions, a cornerstone of organic synthesis for constructing carbon-carbon bonds. These reactions exploit the reactivity of the boron atom to form new C-C bonds with various coupling partners, enabling the synthesis of complex organic molecules. For instance, a study describes its use in the synthesis of halogenated biaryl ethers, a class of compounds with potential applications in medicinal chemistry and material science [1].

[1] - Synthesis of Halogenated Biaryl Ethers via Suzuki-Miyaura Coupling and Subsequent Ring-Closing Cyclization: Establishment of a One-Pot Three-Step Protocol - Organic Letters

Medicinal Chemistry

The presence of the chlorophenyl group and the dimethyl functionality make (4-Chloro-2,5-dimethylphenyl)boronic acid an attractive building block for drug discovery. By incorporating this molecule into potential drug candidates, researchers can explore its impact on target molecule interaction and pharmacokinetic properties. Studies have explored its application in the synthesis of novel inhibitors for enzymes implicated in various diseases [2].

[2] - Discovery of (4-Chloro-2,5-dimethylphenyl)boronic Acid Amides as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - Journal of Medicinal Chemistry

- Suzuki Coupling Reaction: This compound can undergo cross-coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.

- Formation of Boronate Esters: It reacts with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

- Acid-Base Reactions: As a boronic acid, it can act as a Lewis acid, interacting with bases and nucleophiles.

These reactions make (4-Chloro-2,5-dimethylphenyl)boronic acid valuable in synthetic organic chemistry.

Research indicates that boronic acids exhibit various biological activities, including:

- Anticancer Properties: Some studies suggest that (4-Chloro-2,5-dimethylphenyl)boronic acid may have potential anticancer effects due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

- Antibacterial Activity: There is evidence that boronic acids can inhibit bacterial growth by targeting specific metabolic pathways.

- Enzyme Inhibition: This compound may act as an inhibitor for certain proteases and other enzymes, which can be beneficial for drug development.

(4-Chloro-2,5-dimethylphenyl)boronic acid can be synthesized through several methods:

- Borylation of Aryl Halides: This method involves the reaction of 4-chloro-2,5-dimethylphenyl halides with organoboron reagents in the presence of transition metal catalysts.

- Direct Boronation: The compound can also be synthesized by the direct reaction of 4-chloro-2,5-dimethylphenol with boron reagents under acidic or basic conditions.

- Reduction Reactions: Starting from appropriate precursors like 4-chloro-2,5-dimethylbenzaldehyde, reduction followed by boronation can yield the desired product.

These methods highlight the versatility of synthetic routes available for producing this compound.

(4-Chloro-2,5-dimethylphenyl)boronic acid is utilized in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

- Pharmaceutical Development: The compound's potential biological activity makes it a candidate for developing new drugs.

- Material Science: It can be used in the preparation of polymers and materials that require specific chemical properties.

Its unique structure allows for diverse applications across different scientific disciplines.

Studies on the interactions involving (4-Chloro-2,5-dimethylphenyl)boronic acid focus primarily on its reactivity with biological molecules and other chemical species:

- Protein Binding Studies: Research has shown that this compound can bind to specific proteins, potentially altering their activity.

- Reactivity with Nucleophiles: The compound's boronic acid functionality allows it to interact with various nucleophiles, leading to the formation of stable complexes.

These interactions are critical for understanding its biological implications and reactivity patterns in synthetic chemistry.

Several compounds share structural similarities with (4-Chloro-2,5-dimethylphenyl)boronic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Chloro-2,6-dimethylphenyl)boronic acid | C₈H₁₀BClO₂ | Different methyl group positioning |

| (4-Chloro-3,5-dimethylphenyl)boronic acid | C₈H₁₀BClO₂ | Varying substitution pattern on the ring |

| (4-Bromo-2,5-dimethylphenyl)boronic acid | C₈H₁₀BBrO₂ | Bromine instead of chlorine |

| (4-Fluoro-2,5-dimethylphenyl)boronic acid | C₈H₁₀BFLO₂ | Fluorine substitution |

The distinct positioning of substituents on the aromatic ring differentiates (4-Chloro-2,5-dimethylphenyl)boronic acid from these similar compounds. Its specific properties and reactivity patterns make it particularly valuable in synthetic applications and biological research.